molecular formula C23H32N4O2 B2499337 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzamide CAS No. 946345-45-5

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzamide

Cat. No. B2499337
CAS RN: 946345-45-5
M. Wt: 396.535
InChI Key: QNGQUWPYCBWAKN-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzamide" is a synthetic molecule that appears to be structurally related to a class of compounds known for their affinity to dopamine receptors, particularly the D4 subtype. These compounds are characterized by an arylpiperazine moiety linked to a benzamide fragment, which is a common pharmacophore in the design of ligands for dopamine receptors .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between an arylpiperazine and a benzamide moiety. For instance, the synthesis of a potent and selective dopamine D4 ligand was achieved by linking a 4-chlorophenylpiperazine to a methoxybenzamide . Another related compound was synthesized by modifying the structure of metoclopramide, indicating that these compounds can be derived from existing pharmacological agents . The synthesis process often includes multiple steps, such as condensation reactions, and may involve the use of intermediates like ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their interaction with dopamine receptors. The presence of a methoxy group on the benzamide fragment and the substitution pattern on the arylpiperazine are key determinants of their binding affinity and selectivity . The crystal structure of a related compound with antiproliferative activity was determined, showing that it belongs to the tetragonal system, which provides insights into the three-dimensional arrangement of the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in their structure. The amide bond is a pivotal point for structural modifications, which can affect the binding profile of the molecule . The presence of a dimethylamino group suggests potential reactivity through its lone pair of electrons, which could be involved in forming additional bonds or interacting with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and dimethylamino groups can affect the molecule's polarity and, consequently, its solubility in different solvents. The crystallographic data provide information on the solid-state properties, such as lattice parameters and bond lengths, which can be compared with theoretical calculations to predict the behavior of the molecule .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Gastrointestinal Prokinetic Activity : Novel derivatives of N-[[dialkylamino)ethoxy]benzyl]benzamide, including compounds structurally related to the specified molecule, have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities. One derivative, identified as having well-balanced activities, was proposed as a new type of gastrointestinal prokinetic agent, showcasing the potential of such compounds in medical applications related to gastrointestinal motility disorders (Sakaguchi et al., 1992).

  • Antimicrobial Agents : A series of thiazolidinone derivatives, incorporating a structure similar to the specified compound, were synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. This demonstrates the compound's potential utility in developing new antimicrobial agents (Patel et al., 2012).

Chemical Reactions and Synthetic Utility

  • Directed Metalations : The reactivity of benzamide derivatives, related to the specified compound, with lithium diisopropylamide (LDA) was studied, leading to the synthesis of selenoxanthones. This research highlights the compound's utility in facilitating directed metalation reactions for the synthesis of heterocyclic compounds (Brennan et al., 2003).

  • Reactions with Active Methylene Compounds : Studies on N,N-dimethylbenzamide derivatives, including those structurally related to the query compound, revealed their reactivity with active methylene compounds, leading to various heterocyclic compounds. This research underscores the compound's versatility in organic synthesis (Mukaiyama & Yamaguchi, 1966).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-25(2)20-9-5-18(6-10-20)22(27-15-13-26(3)14-16-27)17-24-23(28)19-7-11-21(29-4)12-8-19/h5-12,22H,13-17H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGQUWPYCBWAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzamide

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